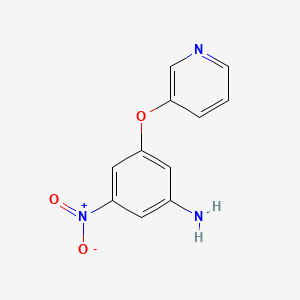

3-Nitro-5-(pyridin-3-yloxy)aniline

Descripción

Contextualization within Nitroaromatic and Anilino-Pyridine Scaffolds

The chemical character of 3-Nitro-5-(pyridin-3-yloxy)aniline is deeply rooted in its constituent scaffolds: nitroaromatic compounds and anilino-pyridines.

Nitroaromatic Compounds are organic molecules containing one or more nitro groups (–NO₂) attached to an aromatic ring. acs.org The nitro group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the positive charge on the nitrogen atom. acs.orgrsc.org This property significantly influences the reactivity of the aromatic ring, deactivating it towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. rsc.org Nitroaromatic compounds are synthesized primarily through the nitration of aromatic substrates using a mixture of nitric and sulfuric acids. acs.orgrsc.org They are a cornerstone of the chemical industry, serving as precursors for a vast array of materials, including dyes, polymers, pesticides, and pharmaceuticals. acs.orgacs.org The presence of the nitro group in this compound makes the aniline (B41778) ring electron-deficient, influencing its reactivity and potential for further chemical transformations, such as the reduction of the nitro group to an amine. Current time information in Bangalore, IN.organic-chemistry.org

Anilino-Pyridine Scaffolds are prevalent in medicinal chemistry and drug discovery. fishersci.co.ukacs.org The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many significant natural products and synthetic drugs. fishersci.co.ukorganic-chemistry.org Its inclusion in a molecular structure can enhance solubility and bioavailability due to its polar and ionizable nature. fishersci.co.ukorganic-chemistry.org The combination of an aniline and a pyridine moiety creates a versatile scaffold that can interact with various biological targets. acs.org In recent years, pyridine-containing heterocycles have constituted a significant portion of drugs approved by the US FDA, with applications ranging from anticancer to central nervous system agents. nih.gov The anilino-pyridine framework within this compound provides a structural basis for developing new therapeutic agents, with the pyridine nitrogen offering a site for hydrogen bonding. Current time information in Bangalore, IN.acs.org

Significance of the O-Aryloxyaniline Motif in Chemical Synthesis

The O-aryloxyaniline motif , which describes the diaryl ether linkage (Ar-O-Ar') connecting the aniline and pyridine rings in the title compound, is a crucial structural unit in organic chemistry. Diaryl ethers are found in numerous bioactive natural products, including the antibiotic vancomycin, and exhibit a range of biological activities such as antibacterial, anti-inflammatory, and antifungal properties. beilstein-journals.org

The synthesis of this diaryl ether linkage is a key step and can be achieved through several established methods:

Ullmann Condensation: This classic method involves the copper-catalyzed coupling of an aryl halide with a phenol. organic-chemistry.orgbeilstein-journals.orgwikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern advancements utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. nih.govbeilstein-journals.orgwikipedia.orgmdpi.com

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that can also be adapted for C-O bond formation to create diaryl ethers. rsc.org

Nucleophilic Aromatic Substitution (SNAr): This reaction is particularly effective when one of the aromatic rings is activated by strong electron-withdrawing groups, such as a nitro group. organic-chemistry.orgfishersci.co.ukacs.org The electron-deficient ring readily undergoes attack by a nucleophile, like a phenoxide, to displace a leaving group (typically a halide) and form the ether bond. fishersci.co.ukacs.org Given the structure of this compound, an SNAr pathway is a highly relevant synthetic strategy.

The presence of the ether linkage provides a degree of conformational flexibility while maintaining conjugation between the two aromatic systems, a feature that can be critical for the biological activity and material properties of the final molecule.

Overview of Advanced Research Trends in Related Chemical Architectures

Research into chemical architectures related to this compound is vibrant and multifaceted. The convergence of nitroaromatic, aniline, and pyridine motifs within a single molecule opens avenues for diverse applications.

One major trend is the use of such scaffolds in the development of kinase inhibitors for cancer therapy. The anilino-pyridine and related anilino-pyrimidine structures are well-established pharmacophores that can target the ATP-binding site of various kinases. The specific substitutions on the rings allow for the fine-tuning of selectivity and potency.

Another area of active investigation is in materials science . The inherent electronic properties of conjugated systems containing electron-donating (aniline) and electron-withdrawing (nitropyridine) elements make them candidates for non-linear optical (NLO) materials and organic light-emitting diodes (OLEDs). For instance, 2,6-bis(arylethynyl)pyridine scaffolds, which share the core pyridine unit, have been explored for their fluorescent properties and potential as anion sensors. wikipedia.org

Furthermore, the potential for these compounds to serve as lead structures in the discovery of new antimicrobial and antiviral agents is a significant research driver. Current time information in Bangalore, IN. Modifications to the pyridine ring and the substituents on the aniline ring can be systematically varied to optimize activity against various pathogens. Current time information in Bangalore, IN. The adaptability of the pyridine scaffold, in particular, continues to make it a preferred building block in the quest for novel drugs. fishersci.co.ukorganic-chemistry.org

Structure

3D Structure

Propiedades

IUPAC Name |

3-nitro-5-pyridin-3-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCLYURCWSIPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitro 5 Pyridin 3 Yloxy Aniline and Analogous Structures

Established Synthetic Routes to the Core 3-Nitro-5-(pyridin-3-yloxy)aniline Scaffold

The creation of the fundamental this compound structure relies on established and dependable synthetic strategies. These routes can be broadly categorized by the sequence of bond-forming events, primarily focusing on the formation of the ether bond and the generation of the aniline (B41778) group.

Strategies Involving O-Arylation of Pyridines

A principal method for constructing the diaryl ether core of this compound involves the O-arylation of a pyridine (B92270) derivative. This typically entails the reaction of 3-hydroxypyridine (B118123) with an activated aryl halide. For instance, reacting 3-hydroxypyridine with 1-chloro-2,4,6-trinitrobenzene has been shown to result in the formation of a 3-pyridinyl 2,4,6-trinitrophenyl ether, demonstrating the feasibility of forming the crucial C-O-C bond. researchgate.net In the synthesis of the target molecule, a similar approach would involve the reaction of 3-hydroxypyridine with a suitably substituted nitroaniline precursor.

The reaction conditions for such O-arylations are critical and often require a base to deprotonate the hydroxypyridine, thereby increasing its nucleophilicity. Common bases include potassium carbonate or sodium hydroxide (B78521), and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Formation of the Aniline Moiety through Reduction of Nitro Precursors

A common and effective strategy for introducing the aniline functionality is through the reduction of a nitro group. In the context of synthesizing this compound, a dinitro precursor, such as 1,3-dinitro-5-(pyridin-3-yloxy)benzene, can be selectively reduced. One of the nitro groups is converted to an amino group, yielding the desired product.

Various reducing agents can be employed for this transformation. A classic method involves the use of sodium hydrogensulfide, which can selectively reduce one nitro group in a dinitrobenzene compound. youtube.com Other modern and chemoselective methods utilize reagents like formic acid with an iron catalyst or tetrahydroxydiboron (B82485) in water, which can tolerate a range of other functional groups. organic-chemistry.org The choice of reducing agent is crucial to avoid the reduction of both nitro groups. The Haber mechanism describes the stepwise reduction of a nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates to the final amine. unimi.it

Stepwise Assembly Approaches

A stepwise assembly offers a versatile approach to the synthesis of this compound. This can involve the initial nitration of a precursor aniline followed by the introduction of the pyridinyloxy group, or vice versa. For example, one could start with 5-(pyridin-3-yloxy)aniline and introduce the nitro group via nitration under controlled conditions. Alternatively, a palladium-catalyzed cross-coupling reaction can be used to attach the pyridinyloxy group after the nitration step, ensuring regioselectivity.

Another stepwise strategy could involve the reaction of 1,3-dinitrobenzene (B52904) with lithium arylamides under anaerobic conditions, where the dinitrobenzene itself can act as an oxidant. arkat-usa.org This method highlights the dual role that nitroarenes can play in such synthetic sequences.

Advanced Synthetic Transformations and Reaction Mechanisms

The synthesis of this compound and its analogs benefits from advanced synthetic methodologies that provide greater efficiency, selectivity, and functional group tolerance. Understanding the underlying reaction mechanisms is key to optimizing these transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyridine and Aniline Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the synthesis of aromatic compounds like pyridines and anilines. In pyridine chemistry, SNAr reactions occur preferentially at the 2- and 4-positions, which are electronically activated by the ring nitrogen. echemi.commatanginicollege.ac.invaia.com This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. echemi.comnih.gov While attack at the 3-position is less favored, it can be achieved under specific conditions or with highly activated substrates.

The synthesis of the diaryl ether linkage in this compound can proceed via an SNAr reaction where the oxygen of 3-hydroxypyridine acts as the nucleophile, attacking an activated nitro-substituted benzene (B151609) ring. The presence of the nitro group is crucial as it activates the ring towards nucleophilic attack.

Metal-Catalyzed Coupling Reactions in O-Arylation (e.g., Ullmann-type, Buchwald-Hartwig Variations)

Metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-O bonds in diaryl ethers.

Ullmann-type Reactions: The Ullmann condensation is a classic copper-catalyzed reaction for the synthesis of diaryl ethers from an aryl halide and a phenol. wikipedia.org Traditional Ullmann conditions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant improvements have been made, including the use of inexpensive ligands and catalytic amounts of copper(I) salts, allowing the reaction to proceed under milder conditions. tandfonline.comorganic-chemistry.org These reactions are often more effective with electron-poor aryl halides and electron-rich phenols. arkat-usa.org The mechanism involves the formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. mdpi.com This approach is valued for its step economy, reduced waste, and the ability to rapidly generate libraries of structurally diverse molecules. mdpi.comsemanticscholar.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles are widely applied to create analogous heterocyclic systems, such as pyridine and quinoline (B57606) derivatives. mdpi.comresearchgate.net

For instance, a three-component reaction involving anilines, aldehydes, and barbituric acids, catalyzed by L-proline in water, has been used to regioselectively synthesize 5-arylpyrimido[4,5-b]quinoline-diones. researchgate.net Similarly, replacing barbituric acid with malononitrile (B47326) in this system yields 2-amino-4-arylquinoline-3-carbonitriles. researchgate.net Another example is the Chichibabin reaction, a classic MCR, which can be adapted to synthesize substituted pyridines from aldehydes, acetyl derivatives, and ammonium (B1175870) acetate (B1210297) under acidic conditions. mdpi.com These methodologies highlight the potential for creating a wide array of complex molecules from simple, readily available precursors, paving the way for the discovery of novel compounds with potential biological activity. semanticscholar.org

Table 1: Examples of Multi-Component Reactions for Heterocycle Synthesis

| Product Type | Reactants | Catalyst/Solvent | Key Features |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, pyruvic acid, aromatic aldehydes | Acetic acid, Microwave irradiation | Good to excellent yields, evaluated for antibacterial and antifungal activity. mdpi.com |

| Quinoline-Pyridine Hybrids | 2-chloro-3-formylquinolines, active methylene (B1212753) compounds, 3-(pyridine-3-ylamino)cyclohex-2-enone | Sodium hydroxide / Ethanol | Synthesis of hybrid molecules with potential biological relevance. mdpi.com |

| Furo[3',4':5,6]pyrido[3,2-f]quinoxalin-10(7H)-one | Tetronic acid, 1,2-diamino-4-nitrobenzene, quinoxaline-6-amine, aryl aldehydes | Ethanol (reflux) | Paves the way for fused tetracyclic heterocycles without heavy metal catalysts. nih.gov |

Regioselective Synthesis and Isomer Control

Regioselective synthesis, or the control of the position of chemical bond formation, is critical in the synthesis of this compound to ensure the correct arrangement of the nitro, amino, and pyridinyloxy groups. The directing effects of the functional groups on the aniline ring are paramount.

A common route involves the nitration of a precursor like 5-(pyridin-3-yloxy)aniline. The amino group (-NH₂) is an ortho-, para-director, while the pyridinyloxy group's influence is more complex. However, the nitration is typically controlled to favor the introduction of the nitro group (-NO₂) at the 3-position, which is meta to the pyridinyloxy group and ortho to the amino group. Reaction conditions, such as using a nitric acid/sulfuric acid mixture at low temperatures (e.g., 0–5 °C), are optimized to achieve this selectivity and prevent over-nitration.

An alternative strategy involves introducing the pyridinyloxy group after nitration. This might start with 3,5-dinitroaniline (B184610) or a related precursor. One nitro group could be selectively reduced to an amine, followed by a nucleophilic aromatic substitution (SNAr) reaction to replace the second nitro group with 3-hydroxypyridine in the presence of a base. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann-type etherifications, also offer powerful tools for ensuring regioselectivity when forming the C-N or C-O bonds, respectively. nih.gov These methods are instrumental in preparing unsymmetrically substituted molecules. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex aromatic compounds.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Microwave-assisted synthesis is one effective technique for achieving solvent-free or near-solvent-free conditions. For example, the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives via a three-component reaction was achieved under microwave irradiation in acetic acid, significantly reducing reaction times compared to conventional heating. mdpi.com Other approaches include solid-state reactions or using water as a benign solvent, which has been successfully employed in L-proline-catalyzed MCRs to produce quinoline derivatives. researchgate.netnih.gov

Use of Environmentally Benign Catalysts and Reagents

The choice of catalysts and reagents significantly impacts the environmental footprint of a synthesis. There is a move away from stoichiometric, often toxic, reagents towards catalytic systems that are efficient and less hazardous. L-proline, a naturally occurring amino acid, has been demonstrated as an effective and environmentally friendly catalyst for various MCRs in aqueous media. researchgate.net Glycine has also been used as a benign catalyst for synthesizing furo[3,4-b]pyran derivatives in water. nih.gov Furthermore, research into photocatalysis, using materials like MnFe₂O₄/Zn₂SiO₄ nanocomposites, points towards future green methodologies. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Multi-component reactions are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final structure, thus minimizing waste. mdpi.comnih.gov Strategies that avoid protecting groups and reduce the number of synthetic steps, such as convergent MCRs, contribute significantly to waste minimization. mdpi.com The purification process is also a target for green innovation, with a preference for methods like recrystallization over chromatography to reduce solvent usage.

Synthesis of Structural Analogs and Functionalized Derivatives of this compound

The synthesis of structural analogs and functionalized derivatives allows for the exploration of structure-activity relationships and the development of new compounds. Modifications can be made to all three key components of the parent molecule.

Varying the Aniline Substitution: The position of the nitro group can be altered to produce isomers like 4-Nitro-5-(pyridin-3-yloxy)aniline. The nitro group itself can be chemically transformed; a common reaction is its reduction to an amino group using agents like hydrogen gas with a palladium on carbon catalyst, yielding a diamine derivative.

Modifying the Pyridine Ring: Analogs can be created by replacing the pyridin-3-yloxy group with other heterocyclic systems, such as thiophene (B33073) or furan, or by substituting the pyridine ring itself. For example, 2-chloro-3(5)-nitropyridines are versatile precursors that can be reacted with various nucleophiles, like 4-aminophenol, to create a range of functionalized nitropyridine derivatives. nih.gov

Introducing Other Functional Groups: Additional functional groups can be introduced to the aniline core. For instance, 9-nitro-3-bromobenzanthrone can react with secondary cyclic amines to produce new disubstituted benzanthrone (B145504) derivatives, where the bromine is replaced via nucleophilic substitution, a reaction facilitated by the electron-withdrawing nitro group. mdpi.com

Table 2: Examples of Synthesized Structural Analogs

| Compound Name/Class | Synthetic Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | 2-chloro-5-nitropyridine (B43025), 4-aminophenol, ethyl 2-chloropropionate | Nucleophilic Aromatic Substitution, Alkylation | nih.gov |

| 3-Heterylamino-Substituted 9-Nitrobenzanthrones | 9-nitro-3-bromobenzanthrone, secondary cyclic amines (e.g., morpholine) | Nucleophilic Aromatic Substitution | mdpi.com |

| (5-nitropyridin-2-yl)imine Metal Complexes | 2-amino-3,5-dinitropyridine, pyridine-2-carboxaldehyde, metal salts (e.g., Ru, Cu, Zn) | Imine Condensation, Complexation | nih.gov |

Derivatization at the Aniline Nitrogen

The primary amino group of this compound is a versatile functional handle for the introduction of a wide array of substituents. As a nucleophile, this aniline nitrogen can readily participate in reactions such as alkylation, acylation, and sulfonylation to yield a library of N-substituted derivatives.

N-Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved through several methods. Direct alkylation using alkyl halides in the presence of a base is a common approach. For instance, N-alkylation of related amino compounds has been successfully performed using alkyl bromides with sodium hydride (NaH) as the base in a mixed solvent system of dichloromethane (B109758) (DCM) and dimethylformamide (DMF). acs.org Another powerful technique is reductive amination, which involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for synthesizing secondary and tertiary amines. acs.org Furthermore, direct N-alkylation of unprotected amino acids with alcohols has been reported, showcasing a sustainable catalytic approach that could be adapted for aniline derivatives. nih.gov

N-Acylation: Acylation of the aniline nitrogen to form amides is a fundamental transformation in organic synthesis. This is typically accomplished by reacting the aniline with acylating agents such as acid chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the acidic byproduct. A milder alternative involves the use of activated esters, such as p-nitrophenyl esters, which can couple with the amino group in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, a strategy borrowed from peptide synthesis. nih.gov

N-Sulfonylation: The synthesis of sulfonamides is achieved by reacting the aniline with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. N-sulfonylation of N-aminopyridinium salts has been documented, indicating the general applicability of this reaction to amino groups attached to aromatic systems. nih.gov

The following table summarizes common methods for the derivatization of the aniline nitrogen, based on established reactions for analogous structures.

Table 1: Synthetic Methods for Derivatization at the Aniline Nitrogen

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| N-Alkylation | Alkyl bromide, NaH, DCM/DMF | Secondary or Tertiary Amine | acs.org |

| Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine | acs.org | |

| Alcohol, Catalyst (e.g., Ru or Fe complex) | Secondary or Tertiary Amine | nih.gov | |

| N-Acylation | Acid Chloride/Anhydride, Base (e.g., Pyridine) | Amide | scribd.com |

| Carboxylic Acid, DCC, Catalyst (e.g., HOSu) | Amide | nih.gov | |

| N-Sulfonylation | Sulfonyl Chloride, Base (e.g., Pyridine) | Sulfonamide | nih.gov |

Substitutions on the Pyridine Ring

Modifications to the pyridine ring of this compound can significantly alter the compound's steric and electronic properties. Both electrophilic and nucleophilic substitution reactions can be envisioned, although the reactivity of the pyridine ring is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing nature of the nitrogen atom. rsc.org When EAS does occur, it typically directs incoming electrophiles to the 3- and 5-positions. scribd.com In the case of this compound, the pyridine ring is already substituted at the 3-position. The reactivity towards further electrophilic substitution would be low and influenced by the deactivating nature of the ether linkage to the nitrophenyl group. However, the introduction of activating groups onto the pyridine ring in analogous structures could facilitate reactions such as nitration or halogenation. For instance, the nitration of 2-acylamino-5-halogenopyridines has been shown to proceed at the 3-position. google.com

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, an effect that is enhanced by electron-withdrawing groups like a nitro substituent. researchgate.net Therefore, introducing a leaving group, such as a halogen, onto the pyridine ring would create a substrate ripe for SNAr. For example, the reaction of 2-chloro-5-nitropyridine with various nucleophiles, including aryloxides, proceeds readily. researchgate.net This suggests that a halogenated precursor to this compound could be a versatile intermediate for introducing a variety of substituents onto the pyridine ring. The synthesis of 2-chloro-5-nitropyridine itself can be achieved through a multi-step process starting from 2-aminopyridine, involving nitration, hydrolysis, and chlorination. google.com

The table below outlines potential strategies for substitution on the pyridine ring, drawing from methodologies applied to similar pyridine derivatives.

Table 2: Synthetic Methods for Substitutions on the Pyridine Ring

| Reaction Type | Substrate Prerequisite | Reagents and Conditions | Potential Product | Reference(s) |

| Electrophilic Substitution | Activated Pyridine Ring | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Nitro-substituted pyridine analog | google.com |

| Activated Pyridine Ring | Halogenating Agent (e.g., Br₂) | Halo-substituted pyridine analog | scribd.com | |

| Nucleophilic Substitution | Halogenated Pyridine Ring | Nucleophile (e.g., R-OH, R-SH, R₂NH) | Substituted pyridine analog | researchgate.net |

Modifications of the Nitro Group

The nitro group is a key functional group that strongly influences the electronic properties of the molecule and serves as a precursor to other important functionalities, most notably the amino group.

Reduction to an Aniline: The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic chemistry. A wide variety of reagents and conditions can accomplish this, offering a high degree of chemoselectivity. Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. chemicalbook.com This method is generally clean and high-yielding.

Alternatively, metal-based reductions in acidic media are widely used. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are effective for this conversion. Another common laboratory method utilizes tin(II) chloride (SnCl₂). For substrates sensitive to hydrogenation or strong acids, reagents like sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can be employed. The choice of reducing agent can be critical when other reducible functional groups are present in the molecule.

Reduction to a Hydroxylamine: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine. This can be achieved using reagents like zinc dust in the presence of ammonium chloride.

The following table provides a summary of various methods for the reduction of the nitro group in aromatic compounds.

Table 3: Synthetic Methods for Modifications of the Nitro Group

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Reduction to Amine | H₂, Pd/C or PtO₂ or Raney Ni | Amine | chemicalbook.com |

| Fe, Sn, or Zn with HCl | Amine | scribd.com | |

| SnCl₂ | Amine | ||

| Na₂S₂O₄ or Na₂S | Amine | ||

| Reduction to Hydroxylamine | Zn, NH₄Cl | Hydroxylamine |

Structural Elucidation and Advanced Characterization of 3 Nitro 5 Pyridin 3 Yloxy Aniline

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 3-Nitro-5-(pyridin-3-yloxy)aniline, providing detailed information about its constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.2 and 8.5 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing nitro group. The specific chemical shifts and coupling patterns of these protons provide crucial information for confirming the substitution pattern on both the aniline (B41778) and pyridine (B92270) rings.

The ¹³C NMR spectrum offers complementary information, with the carbon atom attached to the nitro group exhibiting a characteristic chemical shift around 145 ppm. The signals for the other aromatic carbons and those of the ether linkage further corroborate the proposed structure.

| ¹H NMR | |

| Chemical Shift (δ) ppm | Multiplicity |

| 8.50 - 7.20 | m |

| ¹³C NMR | |

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-NO₂ |

Note: Specific peak assignments and coupling constants require experimental data which is not publicly available.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would also be prominent, usually appearing around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-O ether linkage and C-N bonds would also exhibit characteristic absorption bands.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the aromatic C=C stretching vibrations within the aniline and pyridine rings.

| Infrared (IR) Spectroscopy | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3500 - 3300 | N-H Stretch (Amine) |

| 1550 - 1530 | Asymmetric NO₂ Stretch |

| 1360 - 1340 | Symmetric NO₂ Stretch |

| 1300 - 1000 | C-O Stretch (Ether) |

| 1350 - 1250 | C-N Stretch (Aromatic) |

Note: The exact peak positions can vary based on the sample preparation and measurement conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* transitions. The presence of the chromophoric nitro group and the extended conjugation involving the two aromatic rings linked by an ether oxygen atom would influence the position and intensity of these absorption maxima (λmax). For comparison, the UV-Vis spectrum of 3-nitroaniline (B104315) shows distinct absorption peaks. researchgate.netresearchgate.net The specific λmax values for this compound would provide valuable information about its electronic structure.

Mass Spectrometry for Molecular Identification

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉N₃O₃), the expected molecular weight is 231.21 g/mol . In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 232.21. Analysis of the fragmentation pattern in the mass spectrum can further confirm the structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

| Mass Spectrometry (ESI-MS) | |

| m/z | Ion |

| 232.21 | [M+H]⁺ |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic techniques provide valuable data on connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Crystal Packing Analysis and Lattice Parameters

No crystallographic studies detailing the crystal system, space group, or unit cell dimensions for this compound have been found.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without crystal structure data, a definitive analysis of the intermolecular forces governing the solid-state assembly of this compound is not possible.

Hirshfeld Surface Analysis and Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, has not been performed on this compound according to available literature.

Reduced Density Gradient (RDG) Analysis for Interaction Characterization

Similarly, Reduced Density Gradient (RDG) analysis, which identifies and characterizes non-covalent interactions, has not been reported for this compound.

Conformational Analysis and Molecular Planarity Investigations

Detailed conformational analysis and investigations into the planarity of the molecule, which are typically derived from crystallographic data or computational studies, are not available.

Theoretical and Computational Chemistry Studies of 3 Nitro 5 Pyridin 3 Yloxy Aniline

Quantum Chemical Calculation Methodologies

The theoretical investigation of a molecule like 3-Nitro-5-(pyridin-3-yloxy)aniline would typically commence with the application of various quantum chemical calculation methodologies to predict its geometric and electronic properties. The choice of method is crucial as it dictates the accuracy and computational cost of the study.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. For a molecule with the complexity of this compound, DFT is often the method of choice.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. B3LYP is known for providing reliable geometric structures and electronic properties for a vast range of organic molecules.

HSEH1PBE: This is a screened-exchange hybrid functional which is often employed to improve the prediction of electronic properties, such as band gaps, which can be crucial for understanding the reactivity and spectral properties of the molecule.

In a typical study, the geometry of this compound would be optimized using a functional like B3LYP, and then the electronic properties might be calculated with both B3LYP and HSEH1PBE to provide a more comprehensive understanding.

Hartree-Fock (HF) and Post-HF Methods

While computationally more demanding, Hartree-Fock (HF) and post-HF methods provide a systematic way to improve upon the description of electron correlation.

Hartree-Fock (HF): This method provides a foundational, albeit approximate, solution to the Schrödinger equation by considering each electron in the mean field of all other electrons. It neglects electron correlation, which can be a significant factor in molecules with extensive electron delocalization.

Post-HF Methods: To account for electron correlation, methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) can be employed. These methods are significantly more computationally expensive and are typically used for smaller molecules or for benchmarking results obtained from more approximate methods like DFT.

Selection and Validation of Basis Sets

The choice of a basis set is as critical as the choice of the computational method. A basis set is a set of mathematical functions used to build the molecular orbitals.

Pople-style basis sets (e.g., 6-31G, 6-311++G*):** These are commonly used basis sets that offer a good compromise between accuracy and computational cost. The addition of polarization functions (e.g., *) and diffuse functions (e.g., ++) is important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding, such as this compound.

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used in conjunction with post-HF methods for high-accuracy calculations.

Validation of the chosen basis set would involve ensuring that the calculated properties, such as key bond lengths and angles, converge as the size of the basis set is increased.

Electronic Structure and Reactivity Descriptors

Once a reliable computational method and basis set are established, various electronic structure descriptors can be calculated to understand the reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity.

HOMO: The HOMO represents the ability of a molecule to donate an electron. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: The LUMO represents the ability of a molecule to accept an electron. Regions with a high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

A hypothetical FMO analysis for this compound would likely show the HOMO localized on the electron-rich aniline (B41778) moiety, while the LUMO would be expected to be concentrated on the electron-withdrawing nitro group and the pyridine (B92270) ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Gap for this compound

| Parameter | Hypothetical Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these would be expected around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the amine group and potentially on the carbon atom attached to the nitro group.

Green Regions: Represent areas of neutral potential.

The MEP map would complement the FMO analysis in providing a comprehensive picture of the reactive behavior of this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides insights into the bonding and electronic structure of molecules. It examines the delocalization of electron density between filled and unfilled orbitals, which is crucial for understanding molecular stability and reactivity.

The hybridization of the atoms in the molecule can also be determined using NBO analysis. The carbon atoms in the benzene (B151609) and pyridine rings are sp² hybridized, which is characteristic of aromatic systems. The nitrogen atom of the amino group is also approximately sp² hybridized, allowing its lone pair to participate in resonance with the benzene ring. The nitrogen atom of the nitro group is sp² hybridized, and the oxygen atoms of the nitro group exhibit hybridization that facilitates the delocalized π-system of the nitro functionality.

The analysis of donor-acceptor interactions within the NBO framework can quantify the stabilization energies associated with these delocalizations. For instance, the interaction between the lone pair of the ether oxygen and the π* orbitals of the aniline ring, and the interaction between the lone pair of the amino group and the π* orbitals of the same ring, are expected to be significant contributors to the electronic stability of the molecule.

Atomic Charge Analysis (e.g., Mulliken, NBO Charges)

Atomic charge analysis provides a way to partition the total electron density of a molecule among its constituent atoms, offering insights into the electrostatic potential and reactivity. Both Mulliken and Natural Bond Orbital (NBO) population analyses are commonly used methods, although NBO charges are generally considered to be more reliable as they are less sensitive to the basis set used in the calculation. wisc.edu

For this compound, the atomic charges are heavily influenced by the electron-withdrawing nitro group and the electron-donating amino and ether-oxygen groups.

NBO Charge Distribution: The nitrogen atom of the nitro group is expected to have a significant positive charge, while the oxygen atoms of the nitro group will carry substantial negative charges. The nitrogen atom of the amino group will have a negative charge due to its lone pair, but this will be somewhat tempered by delocalization into the ring. The oxygen atom of the ether linkage will also exhibit a negative charge. The carbon atoms attached to the nitro group and the ether oxygen will have positive charges, while the carbon atoms at the ortho and para positions relative to the amino group will have increased electron density (more negative charge) due to resonance effects.

Mulliken Charge Distribution: While providing a similar qualitative picture, Mulliken charges might show different quantitative values. It is a simpler method based on the partitioning of the orbital overlap population.

The distribution of atomic charges is critical for understanding the molecule's reactivity, particularly in predicting sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. Chemical softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. For this compound, the presence of both electron-donating and electron-withdrawing groups suggests a moderate level of hardness.

Electrophilicity Index (ω): The electrophilicity index, calculated as ω = μ²/2η (where μ is the electronic chemical potential), quantifies the ability of a molecule to accept electrons. The presence of the electron-withdrawing nitro group would lead to a significant electrophilicity index for this compound, indicating its propensity to act as an electrophile in reactions.

These descriptors are valuable for comparing the reactivity of different molecules and for predicting the course of chemical reactions.

Vibrational and Electronic Spectral Simulations

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and understanding the molecule's structure and electronic properties.

Theoretical Prediction of IR and Raman Spectra and Normal Mode Analysis

Theoretical calculations of infrared (IR) and Raman spectra are typically performed using frequency calculations within the harmonic approximation. These calculations provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra to aid in the assignment of vibrational modes.

For this compound, the simulated IR and Raman spectra would show characteristic peaks for the various functional groups:

N-H stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹.

N-O stretching: The nitro group will have characteristic symmetric and asymmetric stretching bands, typically in the ranges of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively.

C-N stretching: The C-N stretching of the amino group will be observed in the 1250-1350 cm⁻¹ region.

C-O-C stretching: The ether linkage will show asymmetric and symmetric stretching bands.

Normal mode analysis, which describes the collective motion of atoms for each vibrational frequency, allows for a detailed understanding of the nature of each vibration.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths. researchgate.netresearchgate.net

The simulated UV-Vis spectrum of this compound would likely show several absorption bands in the ultraviolet and visible regions. These bands correspond to electronic transitions between molecular orbitals. Key expected transitions include:

π → π transitions:* These transitions, occurring within the aromatic rings, are typically intense and found at shorter wavelengths.

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (e.g., the lone pairs on the oxygen and nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions.

The presence of both electron-donating (amino, ether) and electron-withdrawing (nitro) groups on the same benzene ring will likely lead to intramolecular charge transfer (ICT) transitions, which can result in absorption bands at longer wavelengths (lower energy).

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a robust computational approach for predicting the NMR chemical shifts of different nuclei in a molecule. researchgate.netconicet.gov.ar This method is known to provide results that are in good agreement with experimental data. researchgate.net

Theoretical prediction of the ¹H and ¹³C NMR spectra of this compound would provide valuable information for its structural characterization.

¹H NMR: The chemical shifts of the protons on the aromatic rings will be influenced by the electronic effects of the substituents. Protons on the aniline ring will show distinct signals depending on their position relative to the amino and nitro groups. Protons on the pyridine ring will also have characteristic chemical shifts. The protons of the amino group will appear as a broader signal.

¹³C NMR: The chemical shifts of the carbon atoms will also be highly dependent on their chemical environment. The carbon atom attached to the nitro group will be significantly deshielded (higher ppm value). The carbon atoms ortho and para to the amino group will be shielded (lower ppm values) due to the electron-donating effect of the amino group. The carbon atoms of the pyridine ring will have chemical shifts characteristic of this heterocycle.

By comparing the theoretically predicted NMR spectra with experimental data, one can confirm the structure of the molecule and gain a deeper understanding of its electronic environment.

Conformational Stability and Potential Energy Surface (PES) Mapping

The conformational flexibility of this compound is primarily dictated by the torsional angles around the ether linkage connecting the pyridyl and phenyl rings, as well as the orientation of the nitro and amino groups relative to the phenyl ring. A comprehensive understanding of the molecule's conformational stability can be achieved through Potential Energy Surface (PES) mapping.

A representative PES scan for a related diaryl ether system might look like the following hypothetical data, illustrating the energy changes associated with the rotation around the ether linkage.

| Dihedral Angle (C-O-C-C) (degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 30 | 2.1 |

| 60 | 0.5 |

| 90 | 0.0 (Global Minimum) |

| 120 | 1.8 |

| 150 | 4.5 |

| 180 | 6.0 |

This table is a hypothetical representation based on typical PES scans of diaryl ether compounds and is intended for illustrative purposes.

The planarity of the system is a crucial factor. A more planar conformation generally leads to better π-conjugation, which can enhance the NLO properties. The PES mapping would elucidate the energetic cost of deviating from planarity.

Investigation of Non-Linear Optical (NLO) Properties

The "push-pull" nature of this compound, with the electron-donating amino group and the electron-withdrawing nitro group, suggests its potential as a second-order NLO material. Computational methods are instrumental in quantifying these properties.

The key parameter for second-order NLO activity is the first hyperpolarizability (β). This tensor quantity can be calculated using quantum chemical methods, such as DFT with an appropriate functional (e.g., B3LYP, CAM-B3LYP) and basis set. The calculation provides values for the individual components of the β tensor, from which the total (or static) first hyperpolarizability (β_tot) can be determined.

For push-pull systems like para-nitroaniline (p-NA), a well-studied NLO chromophore, theoretical calculations have been shown to provide valuable insights into its NLO response. psu.edu While specific calculated data for this compound is not available, we can infer its likely NLO characteristics from studies on analogous molecules. These studies consistently show that the magnitude of β is strongly dependent on the extent of intramolecular charge transfer (ICT) from the donor to the acceptor group through the π-conjugated bridge. nih.govresearchgate.net

A hypothetical data table for the calculated NLO properties of this compound, based on trends from similar push-pull molecules, is presented below.

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | ~5-8 D |

| Linear Polarizability (α) | ~150-200 |

| First Hyperpolarizability (β_tot) | ~500-1500 |

This table presents hypothetical values based on computational studies of similar nitro-substituted aniline derivatives and is for illustrative purposes.

The NLO properties of push-pull molecules are not intrinsic but are significantly influenced by their environment, particularly the solvent. psu.eduresearchgate.net Computational studies often employ continuum solvation models, like the Polarizable Continuum Model (PCM), to simulate the effect of different solvents on the molecular properties.

An increase in solvent polarity is generally expected to enhance the first hyperpolarizability of push-pull molecules. This is because polar solvents can stabilize the charge-separated excited state, thereby facilitating ICT and increasing the NLO response. psu.edu Theoretical studies on various nitroaniline derivatives have confirmed this trend, showing a progressive increase in the calculated β values with increasing solvent dielectric constant. researchgate.net

The molecular structure itself plays a critical role. The nature and position of the donor and acceptor groups, as well as the nature of the π-linker, are all crucial. In this compound, the ether linkage provides a degree of flexibility. The dihedral angle between the two aromatic rings will affect the extent of π-conjugation and, consequently, the ICT and NLO response. A more planar conformation is generally favored for a larger β value.

The interplay between the structural flexibility and the solvent environment is a key area of investigation. For instance, a polar solvent might stabilize a more planar and, therefore, a more NLO-active conformation that might be less stable in the gas phase.

Chemical Reactivity and Transformation Mechanisms of 3 Nitro 5 Pyridin 3 Yloxy Aniline

Reactivity of the Nitro Group

The nitro group (-NO2) is a versatile functional group primarily known for its ability to undergo reduction to form an amino group. This transformation is fundamental in the synthesis of more complex molecules.

The reduction of the nitro group in 3-Nitro-5-(pyridin-3-yloxy)aniline to a primary amine yields 5-(pyridin-3-yloxy)benzene-1,3-diamine. This conversion is a crucial step in synthetic pathways where an additional amino group is required for further functionalization. The reduction of aromatic nitro compounds is a well-established process in organic chemistry and can be achieved using a variety of reagents and conditions. wikipedia.orgunimi.it

Common methods for this transformation include:

Catalytic Hydrogenation: This is often the preferred method for its clean reaction profile and high yields. Reagents typically involve hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2). commonorganicchemistry.comrsc.org Raney nickel is also an effective catalyst and may be used when trying to avoid side reactions like the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) is a classic and cost-effective method for nitro group reduction. commonorganicchemistry.comyoutube.com The Béchamp reduction, using iron filings and hydrochloric acid, has been a historically significant industrial process for producing anilines from nitroaromatics. unimi.it

Other Reagents: Other reducing agents such as sodium hydrosulfite (Na2S2O4) or tin(II) chloride (SnCl2) provide milder conditions and can be useful for substrates with sensitive functional groups. wikipedia.orgcommonorganicchemistry.com Sodium sulfide (B99878) (Na2S) is particularly useful for the selective reduction of one nitro group in dinitro compounds. wikipedia.org

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd-C | Methanol or Ethanol, room temperature, atmospheric or elevated pressure | High efficiency and clean conversion; can reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Water/Ethanol, reflux | Cost-effective and widely used in industry. youtube.com |

| SnCl₂·2H₂O | Ethanol, reflux or HCl, room temperature | A mild reagent, useful for selective reductions. wikipedia.org |

| Zn/AcOH or Zn/HCl | Aqueous or alcoholic solution | Provides a mild method for reduction in the presence of other reducible groups. commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Hydrosulfite) | Aqueous or biphasic system | Effective under neutral or slightly alkaline conditions. wikipedia.org |

The rate and ease of reduction of the nitro group are influenced by the electronic nature of the other substituents on the aromatic ring. The presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density at the nitro group, thereby affecting its susceptibility to reducing agents.

In this compound, the ring is substituted with:

An amino group (-NH₂) : A strong electron-donating group through resonance (+R effect).

A pyridin-3-yloxy group (-O-Py) : The ether oxygen is electron-donating via resonance (+R effect), while the pyridine (B92270) ring itself is electron-withdrawing (-I effect).

A nitro group (-NO₂) : A strong electron-withdrawing group through both resonance and induction (-R, -I effects). makingmolecules.com

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, characterized by the primary amino group (-NH₂) attached to the benzene (B151609) ring, is highly reactive towards electrophiles and can be readily converted into other important functional groups.

The aniline moiety is strongly activated towards electrophilic aromatic substitution (EAS). byjus.com The directing influence of the substituents determines the position of attack by an incoming electrophile. The available positions on the ring are C2, C4, and C6.

The directing effects of the substituents are as follows:

Amino (-NH₂) : A powerful activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. byjus.com

Pyridin-3-yloxy (-O-Py) : The ether oxygen is an activating, ortho, para-director (to C4, C6, and C2).

Nitro (-NO₂) : A strong deactivating group that directs to the meta positions (relative to itself, which are the already substituted C1 and C5 positions). makingmolecules.com

Both the amino and the pyridinyloxy groups strongly activate positions C2, C4, and C6 for electrophilic attack. The synergistic activation at these positions makes the molecule highly susceptible to EAS reactions like halogenation, nitration, and sulfonation. Position C4 is activated by being para to the powerful -NH₂ group and ortho to the -O-Py group. Positions C2 and C6 are ortho to the -NH₂ group. Due to steric hindrance from the adjacent substituents, position C4 is often the most favored site for substitution.

It is important to note that under strongly acidic conditions (e.g., for nitration or sulfonation), the highly basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would alter the reactivity and regioselectivity of the substitution. byjus.com

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -NH₂ | C1 | +R >> -I | Strongly Activating | Ortho, Para (C2, C4, C6) |

| -NO₂ | C3 | -R, -I | Strongly Deactivating | Meta (C1, C5 - occupied) |

| -O-Py | C5 | +R > -I | Activating | Ortho, Para (C2, C4, C6) |

The primary amino group of this compound readily undergoes acylation with reagents such as acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding amide. This reaction, yielding N-(3-nitro-5-(pyridin-3-yloxy)phenyl)acetamide in the case of acetylation, is often employed as a protective strategy in multi-step syntheses. The resulting acetamido group (-NHCOCH₃) is less activating than the amino group and sterically bulkier, which allows for more controlled subsequent reactions, such as mononitration or halogenation. magritek.com

Primary aromatic amines are key substrates for diazotization reactions. The amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). researchgate.netresearchgate.net

The resulting diazonium salt, [3-nitro-5-(pyridin-3-yloxy)phenyl]diazonium chloride, is a valuable synthetic intermediate. Diazonium salts are weak electrophiles and can participate in azo coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to produce highly colored azo compounds. icrc.ac.ir These compounds are widely used as dyes and pigments. The coupling reaction typically occurs at the para position of the coupling agent due to steric considerations. researchgate.net

Furthermore, the diazonium group can be replaced by a wide variety of substituents (e.g., -H, -OH, -Cl, -Br, -I, -CN, -F) through Sandmeyer and related reactions, making the diazotization of this aniline a gateway to a diverse range of derivatives. utrgv.edu

Reactivity of the Pyridine Moiety

The pyridine moiety in this compound is a key site for various chemical transformations. Its reactivity is significantly influenced by the electronic properties of the constituent atoms and the presence of the electron-donating pyridyloxy group and the electron-withdrawing nitro group on the aniline ring.

Electrophilic and Nucleophilic Attack on the Pyridine Ring

The pyridine ring is generally considered an electron-deficient aromatic system, which makes it less reactive towards electrophilic substitution compared to benzene. The lone pair of electrons on the nitrogen atom can be protonated or coordinate to a Lewis acid, further deactivating the ring. However, the presence of the ether linkage to the aniline ring can modulate this reactivity.

Electrophilic Attack: Electrophilic substitution on the pyridine ring of this compound is expected to be challenging due to the inherent electron-deficient nature of the pyridine ring. When such reactions do occur, the position of attack is influenced by the directing effects of the ring nitrogen and the ether oxygen. Typically, electrophilic attack on a pyridine ring occurs at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.

Nucleophilic Attack: The pyridine ring is generally more susceptible to nucleophilic attack than benzene, particularly when activated by electron-withdrawing groups. In the case of this compound, while the nitro group is on the aniline ring, its electron-withdrawing nature can have a modest electronic influence transmitted through the ether linkage. More significantly, nucleophilic attack can be facilitated by the formation of a pyridinium salt, which greatly enhances the electrophilicity of the ring. Strong nucleophiles can attack the pyridine ring, leading to addition or substitution reactions. For instance, nitropyridines are known to react with sulfonyl-stabilized carbanions via vicarious nucleophilic substitution, where a hydrogen atom is replaced by the nucleophile acs.orgnih.gov.

| Type of Attack | Preferred Positions | Influencing Factors | Typical Reagents |

| Electrophilic | 3- and 5-positions | - Electron-deficient nature of the pyridine ring- Deactivation by the nitrogen atom | Strong electrophiles under forcing conditions |

| Nucleophilic | 2-, 4-, and 6-positions | - Activation by quaternization of the nitrogen- Presence of strong nucleophiles | Organometallic reagents, alkoxides, amides |

Coordination Behavior of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows the molecule to act as a ligand in the formation of coordination complexes. The coordination can occur with a wide range of transition metals, and the resulting complexes can have diverse geometries and properties. The aniline nitrogen can also participate in coordination, potentially allowing the molecule to act as a bidentate or bridging ligand. The coordination chemistry of ligands containing both aniline and pyridine moieties has been explored, leading to the formation of discrete complexes, dimers, and coordination polymers rsc.orgresearchgate.net.

| Metal Ion | Potential Coordination Mode | Resulting Structure |

| Ag(I) | Monodentate through pyridine N | Discrete complexes or coordination polymers researchgate.net |

| Cu(II) | Bidentate (pyridine N and aniline N) or bridging | Mononuclear or polynuclear complexes rsc.org |

| Co(II) | Monodentate or bidentate | Various coordination geometries rsc.org |

| Mn(II) | Monodentate or bridging | Polymeric structures rsc.org |

Intramolecular Cyclization and Ring-Forming Transformations

The structure of this compound, with its amine and nitro functional groups and the pyridyloxy moiety, offers possibilities for intramolecular cyclization reactions to form new heterocyclic rings. Such transformations are typically promoted by heat, acid, or a catalyst and can lead to the formation of fused ring systems. For instance, substituted anilines are known to undergo electrophilic cyclization to form quinolines and other heterocyclic structures nih.govnih.gov. While specific examples for this compound are not extensively documented, analogous reactions in similar systems suggest potential pathways.

One possible transformation could involve the reduction of the nitro group to an amino group, followed by an intramolecular cyclization involving the newly formed diamine and a suitable electrophile. Another possibility is the activation of the aniline ring towards cyclization onto the pyridine ring, although this would likely require harsh conditions.

| Reaction Type | Potential Reactants/Conditions | Potential Product |

| Reductive Cyclization | Reduction of nitro group (e.g., with SnCl2/HCl), followed by reaction with a dicarbonyl compound | Fused imidazole or pyrazine ring system |

| Electrophilic Cyclization | Activation of the aniline ring and reaction with an internal electrophile | Polycyclic aromatic heterocycle |

| Photochemical Cyclization | UV irradiation | Rearranged or cyclized products |

Oxidative and Reductive Pathways

The aniline and nitro functionalities in this compound are redox-active and can undergo a variety of oxidative and reductive transformations.

Oxidative Pathways: The aniline moiety is susceptible to oxidation, which can lead to a range of products depending on the oxidant and reaction conditions. Mild oxidation might lead to the formation of nitroso or azoxy compounds, while stronger oxidation can result in the formation of nitrobenzene (B124822) or even polymerization to form polyaniline-like structures acs.orgresearchgate.netopenaccessjournals.com. The presence of the electron-withdrawing nitro group and the pyridyloxy substituent will influence the oxidation potential of the aniline.

| Oxidizing Agent | Potential Product(s) |

| Peroxy acids (e.g., m-CPBA) | N-oxide of the pyridine nitrogen |

| Potassium permanganate (KMnO4) | Nitrobenzene derivative, potential cleavage of the ether linkage openaccessjournals.com |

| Ruthenium complexes | Nitrosobenzene or azoxybenzene derivatives acs.orgresearchgate.net |

Reductive Pathways: The nitro group is readily reduced to an amine under various conditions. This transformation is a common and important reaction in organic synthesis. The resulting diamine can be a versatile intermediate for further functionalization. A wide array of reducing agents can be employed, offering different levels of chemoselectivity wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net. For instance, catalytic hydrogenation is a clean and efficient method, while metal/acid combinations are also widely used. The choice of reducing agent can be critical if other reducible functional groups are present.

| Reducing Agent | Product | Notes |

| H2, Pd/C | 3-Amino-5-(pyridin-3-yloxy)aniline | Common and efficient method organic-chemistry.org |

| SnCl2, HCl | 3-Amino-5-(pyridin-3-yloxy)aniline | Stannous chloride is a classic reagent for nitro group reduction |

| Fe, HCl or NH4Cl | 3-Amino-5-(pyridin-3-yloxy)aniline | Iron in acidic or neutral medium is a cost-effective option wikipedia.org |

| NaBH4, with catalyst | 3-Amino-5-(pyridin-3-yloxy)aniline | Sodium borohydride can reduce nitro groups in the presence of a suitable catalyst nih.govresearchgate.net |

| Hydrazine, with catalyst | Aryl hydroxylamine (B1172632) intermediate or the final amine | Can allow for selective reduction to the hydroxylamine under controlled conditions wikipedia.org |

Advanced Applications of 3 Nitro 5 Pyridin 3 Yloxy Aniline in Chemical Sciences

Coordination Chemistry and Metal Complexes

The presence of multiple potential donor sites—specifically the pyridine (B92270) nitrogen and the amino group—positions 3-nitro-5-(pyridin-3-yloxy)aniline as a versatile ligand in coordination chemistry. The type of ligand has a significant impact on the resulting metal complex and is crucial for activating efficient catalytic activities. acs.org

Ligand Design and Synthesis of this compound-based Ligands

The design of ligands based on this compound leverages its inherent structural features. It can act as a bidentate or monodentate ligand, coordinating to metal centers through its nitrogen atoms. Furthermore, the molecule can be chemically modified to enhance its coordination capabilities. A key design strategy involves the reduction of the nitro group to an amino group, transforming the molecule into a triamine ligand, thereby offering more complex coordination possibilities.

The synthesis of the parent compound itself is a critical first step in its use as a ligand. This process typically involves a multi-step reaction, as detailed below.

Table 1: Synthesis Pathway for this compound Ligand Precursor

| Step | Reaction Type | Reagents & Conditions | Purpose |

| 1 | Nitration | Nitric acid, Sulfuric acid | Introduction of a nitro group onto an aniline (B41778) precursor ring. |

| 2 | Etherification | 3-Hydroxypyridine (B118123), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Coupling of the nitrated aniline derivative with the pyridine moiety via an ether linkage. |

| 3 | Purification | Column Chromatography, Recrystallization | Isolation and purification of the final this compound product. |

This foundational molecule can then be used directly in coordination reactions or serve as a scaffold for creating more elaborate ligand systems tailored for specific metal ions and applications.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

While the direct incorporation of this compound as a primary linker in widely reported Metal-Organic Frameworks (MOFs) is not extensively documented, its structural motifs are highly suitable for MOF synthesis. MOFs are crystalline porous materials constructed from inorganic nodes (metal ions or clusters) and organic linkers. youtube.com The ability of this compound to connect multiple metal centers makes it a prime candidate for building 2D or 3D frameworks.

Research on analogous linkers demonstrates the viability of this approach. For instance, MOFs have been successfully synthesized using hydrothermal methods with flexible ligands containing pyridine-ether functionalities or various pyridine-dicarboxylate linkers. scirp.orgnih.govresearchgate.net These syntheses typically involve heating a mixture of a metal salt (e.g., NiCl₂·6H₂O, Zn(NO₃)₂) and the organic linker in a solvent like water or dimethylformamide (DMF). scirp.orgresearchgate.net

Characterization of such frameworks is crucial to confirm their structure and properties. Standard techniques include:

Single-Crystal X-ray Diffraction (SCXRD): To determine the precise 3D atomic arrangement, connectivity, and topology of the framework.

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk synthesized material. youtube.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the presence of functional groups from the organic linker within the final MOF structure. scirp.org

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which the organic linkers decompose. scirp.orgresearchgate.net

Table 2: Examples of MOFs Synthesized with Analogous Pyridine-Based Linkers

| Linker | Metal Ion | Synthesis Method | Resulting Structure | Reference |

| 3,5-bis(4-pyridylmethylenoxyl)benzoate | Ni(II) | Hydrothermal | 1D zigzag chains forming a 3D supramolecular network. scirp.org | scirp.org |

| Pyridine-2,6-dicarboxylic acid | Zn(II) | Hydrothermal | 1D zigzag chain. nih.gov | nih.gov |

| Pyridine-2,5-dicarboxylate | Zn(II) | Solvothermal | 3D framework with permanent porosity. researchgate.net | researchgate.net |

| Pyridine-2,6-dimethanol | Zn(II), Mn(II) | Solvothermal | 2D MOF with a square lattice (sql) framework topology. d-nb.info | d-nb.info |

These examples underscore the potential of this compound to act as a versatile building block for creating novel MOFs with unique topologies and potential functionalities.

Catalytic Applications of this compound-Metal Complexes

Metal complexes derived from this compound hold significant promise as catalysts. The electronic properties of the ligand, influenced by both the electron-donating amino group and the electron-withdrawing nitro group, can be tuned to modulate the catalytic activity of the coordinated metal center.

While specific catalytic studies on complexes of this exact ligand are emerging, the broader class of palladium and ruthenium complexes with pyridine and aniline-based ligands is well-explored.

Reduction Reactions: Palladium(II) complexes featuring pyridine ligands have proven effective as catalysts for the reduction of aromatic nitro compounds to anilines using carbon monoxide and water. acs.org The catalytic activity in these systems is strongly correlated with the electronic properties of the pyridine ligand. acs.org A complex of this compound with palladium could potentially exhibit high efficiency in such transformations.

Alkylation and Hydrogenation Reactions: Ruthenium complexes are widely used in hydrogen borrowing or hydrogen transfer reactions. acs.org For instance, Ru(II) catalysts are employed for the N-alkylation of amines with alcohols and the α-alkylation of ketones. acs.org The design of a Ru(II) complex incorporating this compound as a ligand could yield catalysts for creating new C-N and C-C bonds in a variety of organic syntheses. acs.org

The potential catalytic cycle would involve the coordination of substrates to the metal center, which is made electronically and sterically suitable by the this compound ligand, followed by product formation and catalyst regeneration.

Materials Science Applications

Beyond coordination chemistry, this compound is a valuable component in the field of materials science, particularly for creating functional organic materials and photophysically active molecules.

Integration into Functional Organic Materials

The incorporation of this compound into larger molecular or polymeric structures can yield materials with specific, desirable properties. Aniline derivatives are foundational in the synthesis of dyes and polymers, and the unique substitution pattern of this molecule offers distinct advantages.

The combination of an electron-rich aniline system and an electron-poor nitro group, bridged by a flexible ether linkage to a polar pyridine ring, suggests potential applications in:

Non-linear Optical (NLO) Materials: The significant intramolecular charge-transfer character arising from the push-pull electronic nature of the molecule is a key feature for second-order NLO materials.

Polymer Chemistry: The amino group provides a reactive site for polymerization, allowing the molecule to be integrated into polymer backbones or as a pendant group. This could be used to create polymers with high refractive indices, specific thermal properties, or enhanced charge-transport capabilities for organic electronics.

Dyes and Pigments: The chromophoric nature of the molecule makes it a candidate for creating novel dyes. Its integration into a polymer matrix could be used for specialty coatings or colored films.

Design of Chromophores and Fluorophores for Photophysical Studies

A chromophore is the part of a molecule responsible for its color. The structure of this compound contains several chromophoric systems, including nitrobenzene (B124822) and aniline, making it inherently colored. The design of advanced chromophores and fluorophores often relies on the principle of intramolecular charge transfer (ICT).

The this compound molecule is an excellent example of a "push-pull" system, which is fundamental to the design of many functional dyes and fluorophores.

Table 3: Photophysical Design Elements of this compound

| Molecular Component | Function | Photophysical Implication |

| Aniline Amino Group (-NH₂) | Electron-Donating Group (Push) | Increases the energy of the highest occupied molecular orbital (HOMO). |

| Nitro Group (-NO₂) | Electron-Withdrawing Group (Pull) | Lowers the energy of the lowest unoccupied molecular orbital (LUMO). |